molecular formula C16H9ClN2O B8302690 6-Chloro-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carbonitrile

6-Chloro-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carbonitrile

Cat. No. B8302690
M. Wt: 280.71 g/mol
InChI Key: BPZKTDPSQHYNQS-UHFFFAOYSA-N
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Patent
US09199938B2

Procedure details

POCl3 (1.64 g, 1 ml, 10.7 mmol, Eq: 30.1) was added to 6-chloro-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carbonitrile (100 mg, 356 μmol, Eq: 1.00) and the mixture was refluxed for 1 h. The reaction mixture was then allowed to cool to RT, poured onto cold water and extracted with DCM (3×). The combined organic layers were washed with brine, dried with Na2SO4 and evaporated to dryness. The remaining residue was purified by column chromatography (silica gel, DCM/heptane 1:1) to afford the title compound as white solid (81 mg). MS (ESI): 299.0 (M+H)+.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].[Cl:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:12](=O)[C:11]([C:18]#[N:19])=[C:10]2[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[Cl:3][C:12]1[C:11]([C:18]#[N:19])=[C:10]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:9]2[C:14](=[CH:15][CH:16]=[C:7]([Cl:6])[CH:8]=2)[N:13]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1C=C2C(=C(C(NC2=CC1)=O)C#N)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The remaining residue was purified by column chromatography (silica gel, DCM/heptane 1:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C(=C1C#N)C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 81 mg
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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